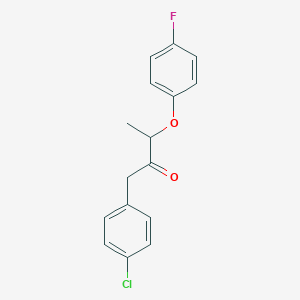

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one, commonly known as 4-Fluoromethylphenidate (4F-MPH), is a psychoactive drug that belongs to the class of phenidate derivatives. It is a potent central nervous system stimulant that has gained popularity in recent years due to its potential use in scientific research.

Aplicaciones Científicas De Investigación

Spectroscopy and Quantum Chemical Analysis

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one and its related compounds have been subjects of detailed spectroscopy and quantum chemical studies. Resonant two-photon ionization (R2PI) spectroscopy coupled with time-of-flight mass spectrometry was utilized to investigate the conformational landscape of these compounds, revealing insights into their geometrical structures, electron density, and the strength of various molecular interactions (Rondino et al., 2016). Additionally, quantum chemical calculations have been employed to analyze molecular geometry, chemical reactivity, vibrational frequencies, and other properties, providing a comprehensive understanding of these compounds at the molecular level (Satheeshkumar et al., 2017).

Anticancer Activity

Certain analogs of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one have been identified as sigma-2 receptor ligands and have demonstrated promising anticancer activities. These compounds have shown inhibition of various cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Some of these compounds have also exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as anticancer agents (Asong et al., 2019).

Pharmacological and Binding Affinity Studies

Derivatives of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one have been the subject of various pharmacological studies, particularly in the context of their binding affinity at different receptors. For instance, SYA 013, a homopiperazine analog of haloperidol, was explored for its binding affinity at dopamine and serotonin receptor subtypes, leading to the identification of new agents with potential as antipsychotic agents (Peprah et al., 2012). Similarly, the eutomer of another analog demonstrated significant binding affinity at dopamine receptors and showed efficacy in an animal model of antipsychotic efficacy, without inducing significant catalepsy in rats (Ablordeppey et al., 2006).

Crystallographic and Structural Analysis

Crystallographic studies have provided detailed insights into the molecular structure of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one and its derivatives. These studies often involve X-ray diffraction analysis, offering valuable information on molecular conformations, hydrogen bonding patterns, and crystal packing arrangements (Kang et al., 2015).

Synthesis and Copolymerization

These compounds have also been utilized in the synthesis of novel copolymers, exploring their reactivity and potential applications in materials science. For instance, trisubstituted ethylenes, including phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, were synthesized and copolymerized with styrene, leading to the creation of novel materials with specific structural and thermal properties (Kharas et al., 2016).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-(4-fluorophenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-11(20-15-8-6-14(18)7-9-15)16(19)10-12-2-4-13(17)5-3-12/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIANLUYONGJHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)